3-Bromo-5-fluoro-4-hydroxyanisole
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Overview
Description
3-Bromo-5-fluoro-4-hydroxyanisole is an organic compound with the molecular formula C7H6BrFO2. It is also known by its IUPAC name, 2-bromo-6-fluoro-4-methoxyphenol . This compound is characterized by the presence of bromine, fluorine, and methoxy groups attached to a phenol ring, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-fluoro-4-hydroxyanisole typically involves the bromination and fluorination of 4-hydroxyanisole. One common method includes the use of bromine and a fluorinating agent under controlled conditions to achieve the desired substitution pattern . The reaction conditions often require careful temperature control and the use of solvents such as dichloromethane or acetonitrile to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the conditions for maximum efficiency .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-fluoro-4-hydroxyanisole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The phenol group can be oxidized to form quinones or reduced to form hydroquinones.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex aromatic compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation can produce quinones .
Scientific Research Applications
3-Bromo-5-fluoro-4-hydroxyanisole has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-5-fluoro-4-hydroxyanisole involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-5-fluoroanisole: Similar structure but lacks the hydroxyl group.
2-Bromo-6-fluoro-4-methoxyphenol: Another isomer with different substitution pattern.
3-Bromo-4-hydroxyanisole: Lacks the fluorine atom.
Uniqueness
3-Bromo-5-fluoro-4-hydroxyanisole is unique due to the specific combination of bromine, fluorine, and hydroxyl groups on the phenol ring. This unique substitution pattern imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
2-bromo-6-fluoro-4-methoxyphenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrFO2/c1-11-4-2-5(8)7(10)6(9)3-4/h2-3,10H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPNHMVMNEBVFPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)Br)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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